molecular formula C9H15NOS B13213994 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

Cat. No.: B13213994
M. Wt: 185.29 g/mol
InChI Key: BJZIYGXZKODCTM-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is a synthetic organic compound featuring a thiophene ring system, an amino group, and a propanol backbone, making it a molecule of significant interest in modern chemical research. As a chiral building block, this compound serves as a versatile precursor in medicinal chemistry and drug discovery, particularly for the synthesis of complex molecules with potential biological activity. Its structure is analogous to other researched amino alcohols that incorporate thiophene heterocycles, a class known for its relevance in developing pharmacologically active agents . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel compounds for various biochemical applications. The primary research value of this chemical lies in its role as an intermediate. The presence of both amino and hydroxyl functional groups on its aliphatic chain allows for further functionalization, enabling the creation of amides, esters, or other derivatives. The 5-methylthiophen-3-yl moiety is a key structural feature, as thiophene derivatives are commonly investigated for their diverse electronic and binding properties. This makes the compound a valuable candidate for projects aimed at designing new ligands for therapeutic targets or for material science applications involving organic semiconductors . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE). The product may be subject to cold-chain transportation to ensure stability .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3

InChI Key

BJZIYGXZKODCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C(C)CN)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule features a 5-methylthiophen-3-yl moiety, a secondary alcohol, and a branched amine. Key disconnections suggest two primary strategies:

  • Route A : Construction of the thiophene-propanol backbone followed by amine introduction.
  • Route B : Assembly of the amine-alcohol fragment prior to thiophene functionalization.

Synthetic Pathways

2.1 Friedel-Crafts Acylation and Reductive Amination

  • Step 1 : Friedel-Crafts acylation of 5-methylthiophene with 3-chloropropionyl chloride to form 3-chloro-1-(5-methylthiophen-3-yl)propan-1-one (,).
    5-methylthiophene + 3-chloropropionyl chloride → 3-chloro-1-(5-methylthiophen-3-yl)propan-1-one  
  • Step 2 : Nucleophilic substitution with methylamine to yield 3-methylamino-1-(5-methylthiophen-3-yl)propan-1-one (,).
  • Step 3 : Enantioselective reduction of the ketone to the alcohol using catalysts like NaBH₄ with chiral ligands or microbial dehydrogenases (,).

Advantages : High enantiomeric purity achievable via enzymatic reduction.
Challenges : Requires precise control over Friedel-Crafts regioselectivity.

2.2 Mannich Reaction Approach

  • Step 1 : Mannich reaction between 5-methylthiophene-3-carbaldehyde, formaldehyde, and methylamine to form a β-amino ketone intermediate (,).
    5-methylthiophene-3-carbaldehyde + CH₂O + CH₃NH₂ → 3-methylamino-1-(5-methylthiophen-3-yl)propan-1-one  
  • Step 2 : Ketone reduction using LiAlH₄ or catalytic hydrogenation (,).

Advantages : Scalable for bulk synthesis.
Challenges : Risk of racemization during reduction.

2.3 Grignard Reaction with Subsequent Functionalization

  • Step 1 : Synthesis of 5-methylthiophen-3-ylmagnesium bromide via Grignard reagent formation ().
  • Step 2 : Reaction with a protected amino ketone (e.g., 2-methyl-3-nitropropanal) to form the alcohol intermediate.
  • Step 3 : Nitro group reduction to amine using H₂/Pd-C or Zn/HCl (,).

Advantages : Flexible stereochemical control.
Challenges : Multi-step protection/deprotection required.

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield* Purity Considerations
Friedel-Crafts + Reductive Amination 5-methylthiophene, 3-chloropropionyl chloride Acylation, amination, reduction ~60–75% Requires chromatography
Mannich Reaction 5-methylthiophene-3-carbaldehyde Mannich reaction, reduction ~50–65% Moderate enantioselectivity
Grignard Functionalization Grignard reagent, nitro ketone Grignard addition, reduction ~40–55% High stereochemical control

*Yields extrapolated from analogous syntheses.

Critical Reaction Parameters

  • Temperature Control : Friedel-Crafts acylation requires strict低温 conditions (−78°C) to avoid polysubstitution.
  • Catalyst Selection : Chiral ligands (e.g., BINAP) or enzymes (e.g., alcohol dehydrogenases) improve enantiomeric excess in reductions.
  • Solvent Systems : THF or dichloromethane preferred for Grignard reactions; ethanol/water mixtures suit reductive amination,.

Structural Validation and Characterization

  • Spectroscopic Data :
    • ¹H NMR : Expected signals at δ 1.2–1.4 ppm (CH₃), δ 2.4–2.6 ppm (thiophene-CH₃), and δ 3.5–4.0 ppm (CH-OH),.
    • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O alcohol).
  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 254 nm for purity assessment.

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts route is economically viable due to low-cost starting materials (,).
  • Waste Management : Mannich reaction generates aqueous waste requiring neutralization; Grignard methods demand careful handling of magnesium residues,.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reagent Product Conditions Notes
Potassium permanganateKetone (via oxidation of secondary alcohol)Acidic or neutral aqueous mediumYields depend on stoichiometry; over-oxidation to carboxylic acids is avoided via controlled conditions.
Jones reagent (CrO₃/H₂SO₄)Aldehyde (if primary alcohol)Low-temperature, aqueous acetoneNot commonly used due to competing side reactions with the amino group.
Hydrogen peroxideSulfoxide (thiophene ring)Mild acidic conditionsSelective oxidation of sulfur in the thiophene moiety.

Key Findings :

  • The hydroxyl group’s oxidation is pH-dependent, with acidic conditions favoring ketone formation.

  • Thiophene ring oxidation occurs preferentially with H₂O₂, forming sulfoxides without disrupting the amino group.

Reduction Reactions

The amino group participates in reductive transformations:

Reagent Product Conditions Notes
Lithium aluminum hydride (LiAlH₄)Primary amine (if secondary amide precursor)Anhydrous ether, refluxRequires prior protection of the hydroxyl group.
Hydrogen gas (H₂)/Pd-CSaturated thiophene derivativesRoom temperature, ethanol solventPartial reduction of the thiophene ring to dihydrothiophene.

Key Findings :

  • LiAlH₄ selectively reduces amide intermediates to amines but requires inert conditions.

  • Catalytic hydrogenation preserves the hydroxyl group while modifying the thiophene ring.

Substitution Reactions

The thiophene ring and amino group enable nucleophilic/electrophilic substitutions:

Reaction Type Reagent Product Conditions
Halogenation N-Bromosuccinimide (NBS)5-Bromo-3-methylthiophene derivativeLight, CCl₄ solvent
Acylation Acetyl chlorideAcetylated amino groupPyridine base, room temperature

Key Findings :

  • Bromination occurs regioselectively at the 5-position of the thiophene ring due to methyl group activation.

  • Acylation of the amino group proceeds efficiently in the presence of a base, yielding stable amides.

Condensation and Cyclization

The compound participates in cycloaddition and Schiff base formation:

Reaction Reagent Product Application
Schiff base formation Aldehydes (e.g., benzaldehyde)Imine derivativesPrecursors for metal complexes
Heterocyclic synthesis Phosgene (COCl₂)Thiazolidinone analogsAntimicrobial agents

Key Findings :

  • Schiff bases form rapidly under anhydrous conditions, enabling coordination chemistry applications.

  • Cyclization with phosgene produces five-membered heterocycles with demonstrated bioactivity.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

Compound Oxidation Reduction Substitution
3-Amino-1-(2-methylthiophen-3-yl)propan-1-olForms ketoneAmine preservationBromination at C5
3-Amino-3-(thiophen-2-yl)propan-1-ol Aldehyde formationThiophene saturationLimited halogenation
2-Methyl-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-olSulfone formationThiol generationNucleophilic attack

Insights :

  • The 5-methylthiophen-3-yl group enhances electrophilic substitution at the C5 position compared to unsubstituted thiophenes.

  • Steric hindrance from the 2-methyl group in the propanol chain slows acylation relative to linear analogs.

Scientific Research Applications

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol and related compounds:

Compound Name Substituents on Aromatic Ring Propanol Chain Modifications Molecular Formula Molecular Weight Key Applications/Notes
3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol 5-methylthiophen-3-yl 2-methyl, 3-amino C₁₀H₁₇NOS 215.31 Potential CNS intermediates (inferred)
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl 3-methylamino C₈H₁₃NOS 183.26 Intermediate for duloxetine synthesis
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 5-bromo-2-methoxyphenyl 3-amino C₁₀H₁₄BrNO₂ 260.13 Pharmaceutical intermediate (unspecified)
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol 2-chlorophenyl, phenyl 3-dimethylamino C₁₆H₁₇ClNO 286.77 No direct application specified
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl 3-methylamino C₈H₁₃NOS 183.26 Impurity in drospirenone/ethinyl estradiol

Key Observations :

  • Thiophene vs. Phenyl Rings : Compounds with thiophene (e.g., target compound, duloxetine intermediate) may exhibit enhanced metabolic stability compared to phenyl-substituted analogs due to sulfur's electron-withdrawing effects .
  • Amino Group Modifications: Dimethylamino groups (e.g., 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol) increase lipophilicity, which could enhance blood-brain barrier penetration relative to primary amines .

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in β-amino alcohols generally improve aqueous solubility. However, bulky substituents (e.g., 5-bromo-2-methoxyphenyl in ) reduce solubility due to increased hydrophobicity.
  • Stability : Thiophene derivatives are less prone to oxidative degradation compared to benzene analogs but may undergo ring-opening under strong acidic conditions. Bromine substituents (e.g., 5-bromo in ) could enhance photostability .

Biological Activity

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol, with the CAS number 1876004-91-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the context of cancer and other diseases.

The molecular formula of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol is C10H17NOSC_{10}H_{17}NOS with a molecular weight of 199.32 g/mol. The structure features a thiophene ring, which is known to enhance the biological properties of organic compounds.

PropertyValue
CAS Number1876004-91-9
Molecular FormulaC₁₀H₁₇NOS
Molecular Weight199.32 g/mol

Biological Activity Overview

Research indicates that compounds containing amino and thiophene groups often exhibit significant biological activity, including anti-cancer properties. The specific mechanisms of action for 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol remain under investigation, but preliminary studies suggest several potential pathways:

  • Inhibition of Cancer Cell Proliferation : Initial studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation.
  • Mechanistic Pathways : The compound may act through multiple pathways, including apoptosis induction and disruption of mitotic spindle formation in centrosome-amplified cancer cells.

Case Study 1: In Vitro Activity Against Cancer Cells

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various compounds on mitotic kinesins, which are essential for proper cell division. Although 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol was not the primary focus, related compounds demonstrated micromolar inhibition of HSET (KIFC1), suggesting a similar potential for our compound based on structural similarities .

Case Study 2: Structure–Activity Relationship (SAR)

Research into related thiophene-containing compounds has shown that modifications to the amino group can significantly alter biological activity. For instance, variations in substituents on the thiophene ring have been correlated with enhanced anti-cancer activities. This indicates that further exploration of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol's derivatives could yield more potent analogs .

The proposed mechanisms through which 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol exerts its biological effects include:

1. Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

2. Cell Cycle Arrest : By interfering with mitotic processes, it may cause cell cycle arrest at various checkpoints, particularly during metaphase.

3. Interaction with Microtubules : Similar compounds have been shown to bind to microtubules and disrupt their dynamics, which is critical for cell division.

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol. Suggested future studies include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Detailed SAR Analysis : Systematic modification of the compound to identify more potent derivatives.
  • Mechanistic Studies : Exploring specific molecular targets and pathways involved in its action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are effective for reducing intermediate ketones or imines . Oxidation steps may employ chromium trioxide (CrO₃) in acetic acid to stabilize reactive intermediates. Reaction temperature (0–25°C) and solvent polarity significantly impact stereoselectivity and purity. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating enantiopure forms .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for proton-proton coupling), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and single-crystal X-ray diffraction for absolute stereochemistry determination. For chiral centers, polarimetry or chiral HPLC with a cellulose-based column can resolve enantiomers . IR spectroscopy helps identify functional groups (e.g., -OH at ~3200 cm⁻¹, -NH₂ at ~3350 cm⁻¹) .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thiophene ring or amino group. Avoid exposure to moisture, as hygroscopicity may lead to decomposition. For handling, use gloveboxes or Schlenk lines under anhydrous conditions. Stability assays (e.g., TGA/DSC) under varying pH and temperature regimes are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurity profiles or stereochemical variance. Validate purity via HPLC-UV/ELSD (>98%) and confirm stereochemistry with X-ray crystallography. Use orthogonal assays (e.g., SPR for binding kinetics, cell-based luciferase reporters for functional activity) to cross-verify results. Meta-analyses of published datasets should account for solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies optimize the compound’s pharmacological profile while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the thiophene substituents (e.g., replacing 5-methyl with halogens for enhanced lipophilicity) or the propanol backbone (e.g., cyclization to reduce metabolic clearance). Pharmacokinetic profiling (e.g., microsomal stability assays, CYP450 inhibition screens) and toxicity panels (hERG, Ames test) are essential. Molecular dynamics simulations can predict binding modes to prioritize derivatives .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Perform docking studies using cryo-EM or NMR-derived protein structures (e.g., GPCRs or kinases). QSAR models trained on datasets from PubChem or ChEMBL can predict binding affinities. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., methyl vs. trifluoromethyl groups) on binding entropy. Validate predictions with SPR and ITC to measure ΔG and KD .

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